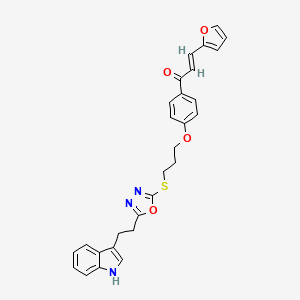
Anti-inflammatory agent 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 14 is a compound known for its significant anti-inflammatory properties. It has been studied for its potential to inhibit inflammation and has shown promising results in various scientific research applications. The compound is particularly noted for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration of 2 micromolar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 14 involves a multi-step process. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required standards for scientific research and potential therapeutic use.
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its anti-inflammatory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Anti-inflammatory agent 14 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents and to develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and inflammation pathways.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The anti-inflammatory effects of Anti-inflammatory agent 14 are primarily due to its ability to inhibit key inflammatory mediators. The compound targets and inhibits the activity of enzymes such as cyclooxygenase and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory molecules like prostaglandins and nitric oxide . By blocking these pathways, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: These compounds share a similar core structure and exhibit anti-inflammatory properties.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Compounds like ibuprofen and aspirin also inhibit cyclooxygenase enzymes but may have different side effect profiles.
Uniqueness
Anti-inflammatory agent 14 is unique in its specific inhibition of Mycobacterium tuberculosis H37Rv, making it a valuable compound for research in tuberculosis treatment . Additionally, its distinct synthetic route and reaction conditions set it apart from other anti-inflammatory agents.
Propriétés
Formule moléculaire |
C16H16N2O2S |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21) |
Clé InChI |
NILPSABXLUXHCD-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



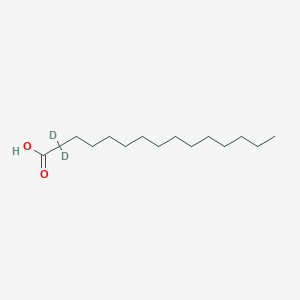
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


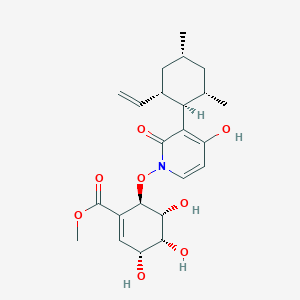
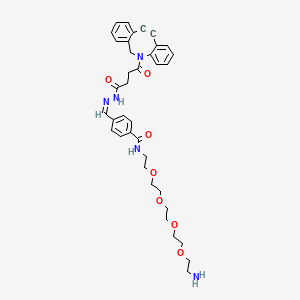

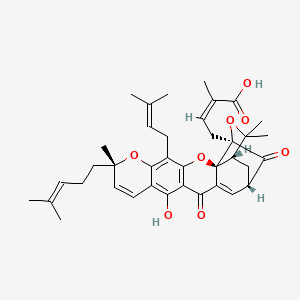
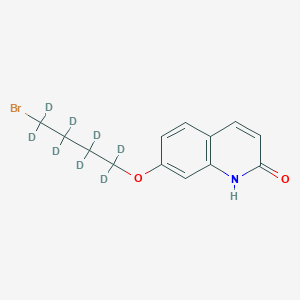
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
